molecular formula C24H28N2O5 B12423698 (2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid

(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12423698
M. Wt: 424.5 g/mol
InChI Key: WVLQTFUZRYRSBE-HBMCJLEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AD013 is a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). It is synthesized based on the previously reported C-domain selective ACE inhibitor lisinopril-tryptophan. AD013 has the potential to provide potent antihypertensive and cardioprotective benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

AD013 is synthesized through a series of chemical reactions involving the selective inhibition of the C-domain of ACE. The synthesis involves the integration of a lisinopril-tryptophan moiety, which is crucial for its selective inhibition properties .

Industrial Production Methods

The industrial production of AD013 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

AD013 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of AD013, which retain the core structure but have different functional groups attached .

Scientific Research Applications

AD013 has a wide range of scientific research applications, including:

Mechanism of Action

AD013 exerts its effects by selectively inhibiting the C-domain of ACE and NEP. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and the degradation of bradykinin, a vasodilator. The combined effect leads to reduced blood pressure and cardioprotective benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AD013

AD013 is unique due to its selective inhibition of the C-domain of ACE, which provides more targeted therapeutic effects compared to other inhibitors. Its dual inhibition mechanism also offers enhanced antihypertensive and cardioprotective benefits .

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S,5R)-1-[2-[[(1S)-1-carboxy-3-phenylpropyl]amino]acetyl]-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H28N2O5/c1-16-7-10-18(11-8-16)20-13-14-21(24(30)31)26(20)22(27)15-25-19(23(28)29)12-9-17-5-3-2-4-6-17/h2-8,10-11,19-21,25H,9,12-15H2,1H3,(H,28,29)(H,30,31)/t19-,20+,21-/m0/s1

InChI Key

WVLQTFUZRYRSBE-HBMCJLEFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CC[C@H](N2C(=O)CN[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(N2C(=O)CNC(CCC3=CC=CC=C3)C(=O)O)C(=O)O

Origin of Product

United States

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